N-(2-fluorophenyl)-2-((6-(4-methyl-2-(thiophen-2-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide
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Overview
Description
N-(2-FLUOROPHENYL)-2-({6-[4-METHYL-2-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]PYRIDAZIN-3-YL}SULFANYL)ACETAMIDE is a synthetic organic compound that belongs to the class of acetamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-FLUOROPHENYL)-2-({6-[4-METHYL-2-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]PYRIDAZIN-3-YL}SULFANYL)ACETAMIDE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 2-fluorophenylamine, 4-methyl-2-(thiophen-2-yl)-1,3-thiazole, and 6-(pyridazin-3-yl)thioacetyl chloride. These intermediates are then subjected to condensation reactions under controlled conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The reaction conditions, such as temperature, pressure, and pH, are optimized to maximize yield and purity. Solvent extraction, crystallization, and chromatography techniques are commonly employed to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-FLUOROPHENYL)-2-({6-[4-METHYL-2-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]PYRIDAZIN-3-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its unique chemical structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-FLUOROPHENYL)-2-({6-[4-METHYL-2-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]PYRIDAZIN-3-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to changes in cellular functions and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-(2-FLUOROPHENYL)-2-({6-[4-METHYL-2-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]PYRIDAZIN-3-YL}SULFANYL)ACETAMIDE: shares structural similarities with other acetamides and thiazole-containing compounds.
N-(2-FLUOROPHENYL)ACETAMIDE: A simpler analog with fewer functional groups.
2-(THIOPHEN-2-YL)-1,3-THIAZOLE: A related compound with a thiazole ring.
Uniqueness
The uniqueness of N-(2-FLUOROPHENYL)-2-({6-[4-METHYL-2-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]PYRIDAZIN-3-YL}SULFANYL)ACETAMIDE lies in its complex structure, which combines multiple functional groups and heterocyclic rings
Properties
Molecular Formula |
C20H15FN4OS3 |
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Molecular Weight |
442.6 g/mol |
IUPAC Name |
N-(2-fluorophenyl)-2-[6-(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanylacetamide |
InChI |
InChI=1S/C20H15FN4OS3/c1-12-19(29-20(22-12)16-7-4-10-27-16)15-8-9-18(25-24-15)28-11-17(26)23-14-6-3-2-5-13(14)21/h2-10H,11H2,1H3,(H,23,26) |
InChI Key |
XPUKLDPRHOPOJS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CS2)C3=NN=C(C=C3)SCC(=O)NC4=CC=CC=C4F |
Origin of Product |
United States |
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